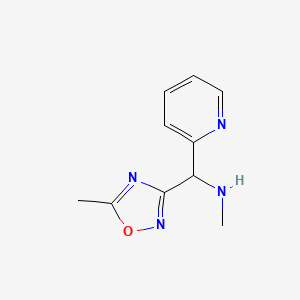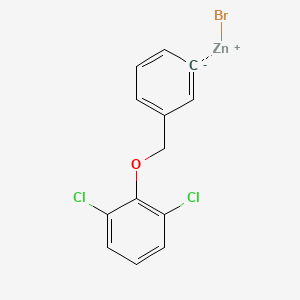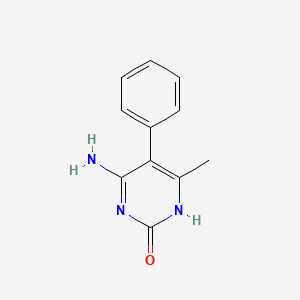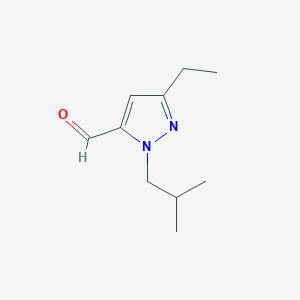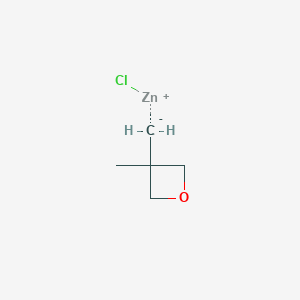
3-Methyloxetan-3-ylmethylZinc chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyloxetan-3-ylmethylzinc chloride, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its role in facilitating various chemical reactions, including cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloxetan-3-ylmethylzinc chloride typically involves the reaction of 3-methyloxetan-3-ylmethyl chloride with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Methyloxetan-3-ylmethyl chloride+Zn→3-Methyloxetan-3-ylmethylzinc chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Methyloxetan-3-ylmethylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can participate in reduction reactions to form alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves electrophiles such as alkyl halides or acyl chlorides under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new alkylated product, while oxidation might yield an alcohol or ketone.
科学的研究の応用
3-Methyloxetan-3-ylmethylzinc chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methyloxetan-3-ylmethylzinc chloride involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic behavior is facilitated by the presence of the zinc atom, which stabilizes the negative charge on the carbon atom, making it more reactive.
類似化合物との比較
Similar Compounds
- 3-Methyloxetan-3-ylmethylzinc iodide
- 3-Methyloxetan-3-ylmethylzinc bromide
- 3-Methyloxetan-3-ylmethylzinc fluoride
Uniqueness
3-Methyloxetan-3-ylmethylzinc chloride is unique due to its specific reactivity and stability in THF. Compared to its iodide, bromide, and fluoride counterparts, the chloride variant offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications.
特性
分子式 |
C5H9ClOZn |
|---|---|
分子量 |
186.0 g/mol |
IUPAC名 |
chlorozinc(1+);3-methanidyl-3-methyloxetane |
InChI |
InChI=1S/C5H9O.ClH.Zn/c1-5(2)3-6-4-5;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
InChIキー |
QOMSKNGYFWJKSF-UHFFFAOYSA-M |
正規SMILES |
CC1(COC1)[CH2-].Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-methylpyrido[1,2-e]purine](/img/structure/B14884156.png)
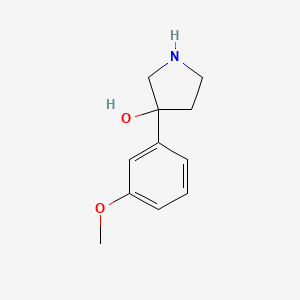
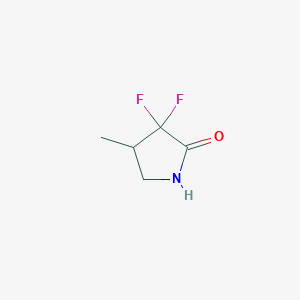
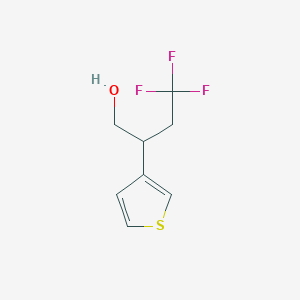
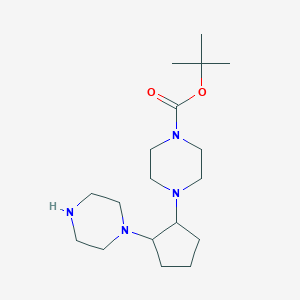
![4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B14884203.png)
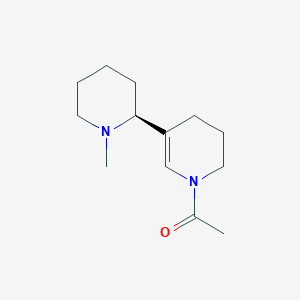
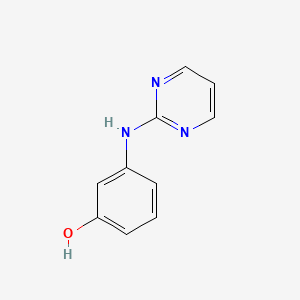
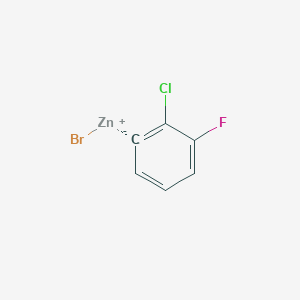
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
